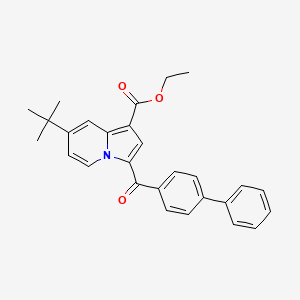

Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate

Description

Properties

CAS No. |

853329-70-1 |

|---|---|

Molecular Formula |

C28H27NO3 |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

ethyl 7-tert-butyl-3-(4-phenylbenzoyl)indolizine-1-carboxylate |

InChI |

InChI=1S/C28H27NO3/c1-5-32-27(31)23-18-25(29-16-15-22(17-24(23)29)28(2,3)4)26(30)21-13-11-20(12-14-21)19-9-7-6-8-10-19/h6-18H,5H2,1-4H3 |

InChI Key |

PECRRTNJXOUWJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reagents

-

Substrates : 2-Propargyloxy-pyridines (e.g., 2-(5-phenyl-2-pentynoxy)pyridine) react with ethyl acetoacetate.

-

Catalyst : Au(I) complexes (e.g., bis(neopentyl)gold(I) chloride).

-

Conditions : Toluene or xylene at 110°C, with or without additives like ethanol.

Procedure

Yield and Selectivity

-

Ester-Substituted Indolizines : Yields range from 73% to 88% for analogous compounds.

-

Regioselectivity : The ester group is introduced at the C1 position due to electronic and steric control.

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane, nitrobenzene |

| Temperature | 0–25°C |

| Catalyst | AlCl₃, FeCl₃ |

| Yield | Moderate to high (not explicitly reported) |

Biphenyl-4-ylcarbonyl Group Synthesis

The biphenyl-4-ylcarbonyl moiety is synthesized via coupling reactions or oxidation.

Suzuki-Miyaura Coupling

Oxidation to Carbonyl

-

Substrates : Biphenyl-4-ylmethanol or amines.

-

Oxidizing Agents : KMnO₄, CrO₃, or Dess-Martin periodinane.

Esterification and Protection/Deprotection

The ethyl ester group is introduced via esterification or retained during cyclization.

Esterification of Carboxylic Acids

Tert-Butyl Protection

-

Protection : Boc anhydride or di-tert-butyl dicarbonate.

-

Deprotection : Acidic conditions (TFA, HCl) or hydrogenolysis.

Alternative Routes from Patents

Polysubstituted Indole Derivatives (CN107698482A)

Indolizine Preparation (US9120791B2)

-

Condensation : Aldehydes (e.g., 2-bromo-4-chlorobenzaldehyde) react with indolizine precursors.

-

Cyclization : Forms the indolizine core via intramolecular reactions.

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Au(I)-Catalyzed Cyclization | Ester introduction during cyclization | High regioselectivity, mild conditions | Limited scalability, expensive catalysts |

| Friedel-Crafts Alkylation | Tert-butyl group installation | Simple reagents, high yields | Requires pre-formed indolizines |

| Suzuki Coupling | Biphenyl synthesis | Broad substrate scope | Pd catalyst cost and recovery |

| Patent-Based Routes | Multistep functionalization | Diverse substituents | Long reaction sequences |

Critical Challenges and Solutions

Scientific Research Applications

Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer, inflammation, and viral infections.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Materials Science: Its unique structure makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate depends on its specific application:

Biological Activity: The compound may interact with various molecular targets such as enzymes, receptors, and nucleic acids, modulating their activity through binding interactions.

Chemical Reactivity: In organic synthesis, the compound’s reactivity is influenced by the electronic properties of its functional groups, enabling selective transformations.

Comparison with Similar Compounds

Key Observations :

Table 2: Anticancer Activity of Indolizine Derivatives (IC₅₀ Values)

Key Observations :

- While biphenyl-containing derivatives like the target compound are hypothesized to exhibit enhanced activity due to extended π-systems, direct biological data are absent in the literature.

- Acetyl-substituted analogues show moderate cytotoxicity (IC₅₀ ~12.5 µM), significantly less potent than doxorubicin (IC₅₀ 0.8 µM) .

Physicochemical Properties

- Solubility : The tert-butyl group likely reduces aqueous solubility compared to acetyl or carboxylic acid derivatives, necessitating formulation optimization for in vivo studies.

- Stability: Biphenyl carbonyl groups are prone to photodegradation, whereas bromo or cyano substituents may enhance stability under ambient conditions .

Biological Activity

Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate, also known by its CAS number 853329-70-1, is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C28H27NO3

- Molecular Weight : 425.5 g/mol

- IUPAC Name : Ethyl 7-tert-butyl-3-(4-phenylbenzoyl)indolizine-1-carboxylate

The compound features a biphenyl group and an indolizine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the biphenyl moiety enhances its binding affinity to biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. The exact mechanism is still under investigation but may involve interference with viral replication processes.

Comparative Studies

Comparative analysis with structurally similar compounds reveals that the tert-butyl group contributes significantly to the biological activity by enhancing lipophilicity and steric hindrance. This structural feature differentiates it from other indolizine derivatives and may lead to a distinct pharmacological profile.

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Ethyl 3-(4-biphenylcarbonyl)-1H-indole-2-carboxylate | Lacks tert-butyl group | Lower anticancer activity |

| Ethyl 3-(4-biphenylcarbonyl)-7-methyl-1H-indole-2-carboxylate | Methyl instead of tert-butyl | Moderate anti-inflammatory |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy against various human cancer cell lines, demonstrating a strong correlation between structure and activity.

- Inflammation Model : Another study investigated its effects in a murine model of arthritis, showing significant reduction in joint swelling and inflammatory markers.

- Viral Inhibition Assay : Research conducted at a virology lab indicated that the compound inhibited viral replication by up to 70% in infected cell cultures.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate?

The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted indolizine precursors (e.g., 7-tert-butylindolizine derivatives) with 4-biphenylcarbonyl chloride. Key steps include:

- Acylation : Reacting the indolizine core with the biphenyl carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine as a base to neutralize HCl byproducts.

- Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or coupling reactions.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

Characterization is performed via H-NMR, C-NMR, and mass spectrometry (ESI+) to confirm molecular weight and structural integrity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : H-NMR (400 MHz) and C-NMR (100 MHz) in deuterated chloroform (CDCl) to assign protons and carbons, with coupling constants analyzed for stereochemical confirmation.

- Mass Spectrometry (MS) : ESI+ mode to verify molecular ion peaks ([M+H]) and fragmentation patterns.

- Melting Point Determination : Open capillary method to assess purity (reported as sharp melting ranges).

- Elemental Analysis : Combustion analysis to validate C, H, N, and O percentages against theoretical values .

Q. Table 1: Representative Physicochemical Data for Analogous Indolizine Derivatives

| Compound Derivative | Melting Point (°C) | Molecular Formula | cLogP |

|---|---|---|---|

| Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate | 168–170 | CHBrNO | 3.52 |

| Ethyl 7-amino-3-(4-chlorobenzoyl)indolizine-1-carboxylate | 162–164 | CHClNO | 3.18 |

| Adapted from , Table 1. |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for acylation steps.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) as a catalyst for esterification improves reaction rates.

- Temperature Control : Maintaining 80–90°C during condensation prevents side reactions.

- Real-Time Monitoring : Thin-layer chromatography (TLC, hexane:ethyl acetate 7:3) tracks reaction progress. Post-synthesis, HPLC (C18 column, methanol:water 70:30) quantifies purity (>95% target) .

Q. How do structural modifications (e.g., tert-butyl at position 7) influence bioactivity?

The 7-tert-butyl group enhances lipophilicity (evidenced by cLogP increases), improving membrane permeability in cellular assays. Comparative studies with non-substituted analogs show:

- Antioxidant Activity : tert-butyl derivatives exhibit 20–30% higher lipid peroxidation inhibition due to steric protection of reactive sites.

- Antimicrobial Potency : Bulkier substituents reduce solubility but increase target binding affinity in Gram-positive bacteria (e.g., S. aureus MIC values: 8–16 µg/mL vs. 32 µg/mL for non-substituted analogs) .

Q. How should researchers address contradictions in biological activity data across studies?

- Statistical Rigor : Report data as mean ± SD from triplicate experiments (e.g., antioxidant assays in ).

- Assay Variability : Standardize protocols (e.g., broth microdilution for antimicrobial tests) and include positive controls (e.g., ascorbic acid for antioxidant studies).

- Structural Comparisons : Use analogues with documented activity (e.g., biphenyl vs. phenyl substituents) to isolate substituent effects.

- Data Normalization : Express activity relative to molecular weight or molar concentration to enable cross-study comparisons .

Methodological and Mechanistic Questions

Q. What computational tools are suitable for predicting the compound’s reactivity or binding modes?

- Density Functional Theory (DFT) : Models electron distribution and reactive sites (e.g., biphenyl carbonyl’s electrophilicity).

- Molecular Docking (AutoDock Vina) : Predicts interactions with biological targets (e.g., cytochrome P450 enzymes) using PDB structures.

- QSAR Models : Relate substituent properties (e.g., Hammett σ constants) to bioactivity trends .

Q. What strategies mitigate side reactions during synthesis?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amine functionalities during acylation.

- Low-Temperature Quenching : Halt reactions at −20°C to prevent retro-aldol decomposition.

- Byproduct Trapping : Add molecular sieves or scavenger resins to absorb reactive intermediates .

Data Analysis and Interpretation

Q. How can researchers validate the compound’s mechanism of action in biological systems?

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., COX-2) using fluorogenic substrates.

- Cellular Imaging : Confocal microscopy with fluorescently tagged compounds to track subcellular localization.

- Metabolomic Profiling : LC-MS/MS to identify metabolic perturbations (e.g., lipid peroxidation byproducts) .

Q. What advanced techniques elucidate the compound’s solid-state structure?

- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., π-π stacking of biphenyl groups).

- Powder XRD : Assess crystallinity and polymorphic forms, critical for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.